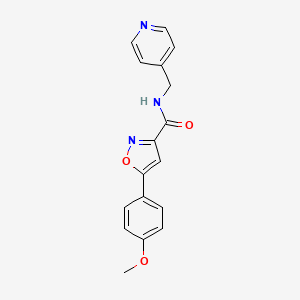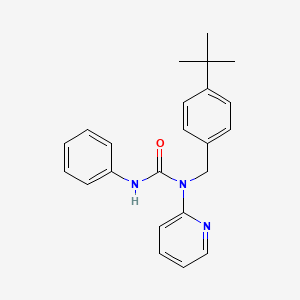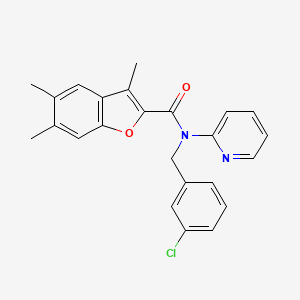![molecular formula C21H29FN2O5S B11341108 Ethyl 1-({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B11341108.png)
Ethyl 1-({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 1-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE: is a complex organic compound that features a piperidine ring system substituted with a fluorophenyl group and a methanesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 1-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the initial formation of the piperidine ring, followed by the introduction of the fluorophenyl and methanesulfonyl groups through nucleophilic substitution reactions. The final step often includes esterification to introduce the ethyl ester group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the materials science industry, the compound can be used in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of ETHYL 1-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. The methanesulfonyl group may also play a role in the compound’s solubility and stability.
Comparación Con Compuestos Similares
- ETHYL 1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE
- ETHYL 1-{1-[(2-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE
Comparison: Compared to its chlorinated and brominated analogs, the fluorinated compound often exhibits higher metabolic stability and better pharmacokinetic properties. The presence of the fluorine atom can also enhance the compound’s ability to cross biological membranes, making it more effective in certain applications.
Propiedades
Fórmula molecular |
C21H29FN2O5S |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
ethyl 1-[1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C21H29FN2O5S/c1-2-29-21(26)17-7-11-23(12-8-17)20(25)16-9-13-24(14-10-16)30(27,28)15-18-5-3-4-6-19(18)22/h3-6,16-17H,2,7-15H2,1H3 |
Clave InChI |
QENGGVITNYYCBP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11341045.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11341055.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11341083.png)

![6-(4-Chlorophenyl)-7h-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11341086.png)
![N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11341087.png)
![2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1-propyl-1H-benzimidazole](/img/structure/B11341090.png)
![N-(2,4-dimethoxyphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11341091.png)

![N-[1H-indol-3-yl(thiophen-2-yl)methyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B11341105.png)
![4-methyl-2-[(3-methylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11341114.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11341115.png)
![1-(benzylsulfonyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11341123.png)
